5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the compound while maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate calcium channels, thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxynicotinic acid: Similar in structure but differs in the position of the hydroxyl group.
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar core structure with a methyl group instead of a cyclobutyl group.
Uniqueness
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its cyclobutyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10BrNO3 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
5-bromo-1-cyclobutyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-6-4-8(10(14)15)9(13)12(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |
InChI Key |
IDDJFDDSNYCQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C=C(C2=O)C(=O)O)Br |
Origin of Product |
United States |
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